4-(1H-pyrazol-1-yl)benzonitrile chemical properties
4-(1H-pyrazol-1-yl)benzonitrile chemical properties
An In-depth Technical Guide to 4-(1H-pyrazol-1-yl)benzonitrile: Core Chemical Properties and Applications
Authored by a Senior Application Scientist
This document provides a comprehensive technical overview of 4-(1H-pyrazol-1-yl)benzonitrile, a heterocyclic compound of significant interest to the chemical, pharmaceutical, and material science sectors. We will delve into its structural attributes, synthesis, spectroscopic profile, and reactivity, offering insights grounded in established chemical principles and relevant literature. This guide is intended for researchers, process chemists, and drug development professionals seeking to leverage this molecule's potential in their work.
Introduction: The Scientific Rationale
4-(1H-pyrazol-1-yl)benzonitrile is a bifunctional molecule incorporating two key pharmacophores: the pyrazole ring and the benzonitrile group. The pyrazole moiety is a well-established scaffold in medicinal chemistry, known to be present in numerous clinically approved drugs and exhibiting a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1] The benzonitrile group, while serving as a versatile synthetic handle, is also a recognized bioisostere for other functional groups and can participate in crucial molecular interactions within biological targets.[2]
The strategic combination of these two groups in a para-substituted arrangement creates a rigid, planar structure with a defined vector for potential interactions, making it an attractive starting point for fragment-based drug discovery and a valuable intermediate in the synthesis of more complex bioactive molecules, such as checkpoint kinase 1 (Chk1) inhibitors and androgen receptor modulators.[3][4] This guide aims to provide the foundational chemical knowledge required to effectively utilize this compound.
Molecular Structure and Physicochemical Properties
The core structure consists of a pyrazole ring linked via a nitrogen atom to the fourth position of a benzene ring, which is terminated by a nitrile functional group. This arrangement dictates its electronic and physical properties.
Caption: Molecular structure of 4-(1H-pyrazol-1-yl)benzonitrile.
Quantitative data for the parent compound is primarily based on computational models, supplemented here with experimental data from closely related analogs for contextual comparison.
| Property | Value (4-(1H-pyrazol-1-yl)benzonitrile) | Analog: 2-chloro-4-(1H-pyrazol-3-yl)benzonitrile[5] | Analog: 4-(1H-pyrazol-1-yl)benzoic acid[6][7] |
| Molecular Formula | C₁₀H₇N₃ | C₁₀H₆ClN₃ | C₁₀H₈N₂O₂ |
| Molecular Weight | 169.18 g/mol | 203.63 g/mol | 188.18 g/mol |
| Appearance | White to light yellow powder/crystal (Predicted) | Not specified | Not specified |
| Melting Point | Not available | Not available | Not available |
| Boiling Point | Not available | Not available | Not available |
| Solubility | Predicted to be soluble in organic solvents like DMSO, DMF, Methanol. Low aqueous solubility. | Sufficient water solubility mentioned in a patent context.[3] | Not specified |
| XLogP3 | 1.8 (Predicted) | 2.2 (Computed)[5] | 1.7 (Computed)[6] |
| Hydrogen Bond Donors | 0 | 1 | 1 |
| Hydrogen Bond Acceptors | 3 | 2 | 3 |
Synthesis and Purification
Representative Protocol: Nucleophilic Aromatic Substitution
This protocol is based on analogous reactions reported for similar heterocyclic compounds. The choice of a strong base is critical to deprotonate the pyrazole, forming the pyrazolate anion, which is a potent nucleophile. Dimethylformamide (DMF) is an excellent polar aprotic solvent for this type of reaction, facilitating the dissolution of the salts and promoting the SNAr mechanism.
Step-by-Step Methodology:
-
Deprotonation: To a stirred suspension of sodium hydride (NaH, 1.2 equivalents) in anhydrous DMF under an inert atmosphere (N₂ or Ar), add a solution of pyrazole (1.0 equivalent) in DMF dropwise at 0 °C. The causality here is the need to control the exothermic reaction and hydrogen gas evolution.
-
Reaction Monitoring: Allow the mixture to stir at room temperature for 30-60 minutes, or until hydrogen evolution ceases, indicating the complete formation of the sodium pyrazolate salt.
-
Nucleophilic Attack: Add a solution of 4-fluorobenzonitrile (1.1 equivalents) in DMF to the reaction mixture. The use of a slight excess of the electrophile ensures the complete consumption of the valuable pyrazole starting material.
-
Heating: Heat the reaction mixture to 80-100 °C. The elevated temperature is necessary to overcome the activation energy for the nucleophilic aromatic substitution on the electron-deficient benzene ring.
-
Work-up and Isolation: After completion (monitored by TLC or LC-MS), cool the mixture to room temperature and carefully quench with water. The product is then extracted into an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the pure 4-(1H-pyrazol-1-yl)benzonitrile.
Caption: General workflow for the synthesis of 4-(1H-pyrazol-1-yl)benzonitrile.
Spectroscopic and Analytical Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. Based on the known spectra of its constituent parts, a detailed spectroscopic profile can be predicted.[8][9][10]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation. The predicted spectra are as follows:
¹H NMR (400 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 8.0 - 8.2 | d (J ≈ 2.5 Hz) | 1H | H-5 (Pyrazole) | Deshielded by adjacent N and aromatic ring. |
| ~ 7.8 - 7.9 | d (J ≈ 1.5 Hz) | 1H | H-3 (Pyrazole) | Deshielded by adjacent N atoms. |
| ~ 7.75 - 7.85 | d (J ≈ 8.5 Hz) | 2H | H-2', H-6' (Benzene) | Ortho to the nitrile group, deshielded. |
| ~ 7.65 - 7.75 | d (J ≈ 8.5 Hz) | 2H | H-3', H-5' (Benzene) | Ortho to the pyrazole ring. |
| ~ 6.5 - 6.6 | dd (J ≈ 2.5, 1.5 Hz) | 1H | H-4 (Pyrazole) | Shielded relative to other pyrazole protons. |
¹³C NMR (100 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 142.5 | C-5 (Pyrazole) | Attached to two nitrogen atoms. |
| ~ 141.0 | C-1' (Benzene) | Ipso-carbon attached to pyrazole. |
| ~ 133.5 | C-3', C-5' (Benzene) | Meta to the nitrile group. |
| ~ 127.0 | C-3 (Pyrazole) | Deshielded carbon in the pyrazole ring. |
| ~ 121.0 | C-2', C-6' (Benzene) | Ortho to the nitrile group. |
| ~ 118.0 | C≡N (Nitrile) | Characteristic chemical shift for a nitrile carbon. |
| ~ 112.5 | C-4' (Benzene) | Ipso-carbon attached to the nitrile group. |
| ~ 108.0 | C-4 (Pyrazole) | Shielded carbon in the pyrazole ring. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to confirm the presence of key functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3100 - 3000 | Medium | Aromatic C-H stretch |
| ~ 2230 - 2220 | Strong, Sharp | C≡N stretch (Nitrile) |
| ~ 1610 - 1580 | Medium-Strong | C=C aromatic ring stretch |
| ~ 1520 - 1500 | Medium-Strong | C=N pyrazole ring stretch |
The most diagnostic peak is the strong, sharp absorption for the nitrile group around 2225 cm⁻¹, which is a hallmark of this class of compounds.[8]
Mass Spectrometry (MS)
Electron Impact (EI) or Electrospray Ionization (ESI) would be suitable.
-
Molecular Ion (M⁺•): A prominent peak at m/z = 169.0640 (for [M+H]⁺ in high resolution) corresponding to the molecular formula C₁₀H₇N₃.
-
Key Fragments: Expect fragmentation patterns involving the loss of HCN (m/z = 142) and cleavage of the pyrazole ring.
Caption: Workflow for analytical characterization.
Chemical Reactivity and Derivatization Potential
Understanding the molecule's reactivity is key to its application as a synthetic intermediate.
-
Nitrile Group Transformations: The nitrile is a versatile functional group.
-
Hydrolysis: It can be hydrolyzed under acidic or basic conditions to form 4-(1H-pyrazol-1-yl)benzoic acid[6][7], a valuable building block for amides and esters.
-
Reduction: Reduction with reagents like LiAlH₄ or catalytic hydrogenation can yield [4-(1H-pyrazol-1-yl)phenyl]methanamine, introducing a primary amine for further functionalization.
-
Cycloadditions: The nitrile can participate in cycloaddition reactions to form heterocycles like tetrazoles.
-
-
Pyrazole Ring Reactivity: The pyrazole ring is relatively stable but can undergo electrophilic substitution, typically at the C4 position, although this is often less favorable than on an unsubstituted pyrazole due to the electron-withdrawing nature of the N-aryl group.
-
Benzene Ring Reactivity: The benzene ring is deactivated towards electrophilic aromatic substitution due to the electron-withdrawing effects of both the pyrazole and nitrile substituents. However, nucleophilic aromatic substitution (e.g., displacing a halogen) at the ortho positions to the nitrile group is a viable strategy for introducing further diversity.
Applications in Research and Drug Development
The structural motifs within 4-(1H-pyrazol-1-yl)benzonitrile suggest significant potential in medicinal chemistry and materials science.
-
Scaffold for Bioactive Molecules: Its rigid structure makes it an excellent scaffold. The pyrazole can act as a hydrogen bond donor/acceptor, while the benzonitrile can engage in dipole-dipole or π-stacking interactions. Derivatives have shown potent activity as androgen receptor modulators for conditions like prostate cancer[3] and as Chk1 inhibitors, which can potentiate the efficacy of DNA-damaging cancer therapies.[4]
-
Intermediate for Aromatase Inhibitors: The closely related structure, 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile, is a key intermediate in the synthesis of Letrozole, a non-steroidal aromatase inhibitor used to treat hormone-responsive breast cancer.[11][12] This highlights the utility of the 4-cyanophenyl moiety linked to an azole ring in generating potent enzyme inhibitors.
-
Material Science: Benzonitrile derivatives are explored for their electronic and optical properties, including in the formation of charge-transfer complexes and supramolecular assemblies.[2][10]
Safety and Handling
While specific toxicity data for this compound is limited, related benzonitrile and pyrazole derivatives require careful handling.
-
General Hazards: Similar compounds are classified as harmful if swallowed, and may cause skin and eye irritation.[5][6]
-
Handling Precautions: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.[13]
Conclusion
4-(1H-pyrazol-1-yl)benzonitrile is a compound with significant untapped potential. Its straightforward synthesis, combined with the versatile reactivity of its nitrile group and the proven biological relevance of its pyrazole core, makes it a highly valuable building block for drug discovery and materials science. This guide provides the core chemical knowledge and practical insights necessary for researchers to confidently incorporate this molecule into their synthetic and development programs.
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